molecular formula C12H20N4S2 B12221378 N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide

N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide

Cat. No.: B12221378
M. Wt: 284.4 g/mol
InChI Key: CLCCUMVRFDXFRZ-UHFFFAOYSA-N
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Description

N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two prop-2-enyl groups attached to the nitrogen atoms of the piperazine ring, and two carbothioamide groups attached to the 1 and 4 positions of the piperazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide involves its interaction with specific molecular targets. For example, as an enoyl-ACP reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of enoyl-acyl carrier proteins and thereby inhibiting fatty acid biosynthesis in bacteria . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide include other N,N’-disubstituted piperazines such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of prop-2-enyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H20N4S2

Molecular Weight

284.4 g/mol

IUPAC Name

4-N,4-N-bis(prop-2-enyl)piperazine-1,4-dicarbothioamide

InChI

InChI=1S/C12H20N4S2/c1-3-5-15(6-4-2)12(18)16-9-7-14(8-10-16)11(13)17/h3-4H,1-2,5-10H2,(H2,13,17)

InChI Key

CLCCUMVRFDXFRZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=S)N1CCN(CC1)C(=S)N

Origin of Product

United States

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